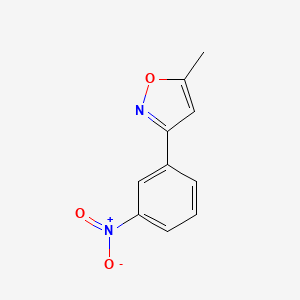

5-Methyl-3-(3-nitrophenyl)isoxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O3 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

5-methyl-3-(3-nitrophenyl)-1,2-oxazole |

InChI |

InChI=1S/C10H8N2O3/c1-7-5-10(11-15-7)8-3-2-4-9(6-8)12(13)14/h2-6H,1H3 |

InChI Key |

GFOUWBJNFMEVQH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NO1)C2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Methyl 3 3 Nitrophenyl Isoxazole

Regiospecific Synthesis Strategies for Isoxazole (B147169) Ring Formation

The construction of the 3,5-disubstituted isoxazole ring is paramount for the synthesis of the target molecule. The primary challenge lies in controlling the regiochemistry to ensure the correct placement of the 3-nitrophenyl group at the C-3 position and the methyl group at the C-5 position.

The most effective and widely utilized method for the regioselective synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition. documentsdelivered.comnih.gov This reaction involves the combination of a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).

For the synthesis of 5-Methyl-3-(3-nitrophenyl)isoxazole, the reaction would proceed between 3-nitrobenzonitrile (B78329) oxide and propyne (B1212725). The nitrile oxide is typically generated in situ due to its instability. ontosight.ai A common method for its generation is the base-induced dehydrohalogenation of a corresponding hydroximoyl halide, such as 3-nitrobenzohydroximoyl chloride, or the dehydration of a primary nitroalkane like 3-nitrobenzaldoxime (B1599414). youtube.com

The reaction is highly regioselective. Electronic and steric factors dictate that the more sterically demanding substituent of the nitrile oxide (the 3-nitrophenyl group) attaches to the unsubstituted carbon of the terminal alkyne (propyne), while the oxygen of the nitrile oxide dipole adds to the more substituted carbon of the alkyne. This controlled addition ensures the formation of the desired 3,5-disubstituted regioisomer over the 3,4- or 4,5-isomers. nih.gov Copper(I)-catalyzed versions of this cycloaddition have been shown to be reliable and provide access to 3,5-disubstituted isoxazoles in good yields. researchgate.net

Table 1: Key Precursors in Cycloaddition Synthesis of this compound

| Precursor Role | Chemical Compound | Structure |

| 1,3-Dipole Source | 3-Nitrobenzaldoxime |  |

| Dipolarophile | Propyne |  |

The design and selection of precursors are critical for maximizing the yield and purity of this compound.

Nitrile Oxide Precursors: The stability of the 3-nitrobenzaldoxime precursor is crucial. It is typically synthesized from 3-nitrobenzaldehyde (B41214) and hydroxylamine (B1172632). The subsequent conversion to the nitrile oxide is often the rate-limiting step and can be achieved using various dehydrating agents or oxidants. The choice of base and solvent for the in situ generation of the nitrile oxide from the corresponding hydroximoyl chloride is vital to prevent side reactions, such as the dimerization of the nitrile oxide to form furoxans, which would lower the yield of the desired isoxazole. nih.gov

Alkyne Precursors: Propyne is a simple and effective precursor for introducing the 5-methyl group. The use of a terminal alkyne is essential for achieving high regioselectivity in the cycloaddition reaction.

An alternative, though less direct for this specific substitution, involves the cyclocondensation of a chalcone (B49325) with hydroxylamine. youtube.comthieme-connect.com This would require the synthesis of a chalcone precursor, (E)-1-(3-nitrophenyl)but-2-en-1-one, which is then reacted with hydroxylamine hydrochloride, often in the presence of a base like sodium acetate, to form the isoxazole ring. youtube.com However, the 1,3-dipolar cycloaddition generally offers a more direct and regiochemically predictable route to 3,5-disubstituted isoxazoles like the target compound.

Functionalization Approaches at the Isoxazole C-3 and C-5 Positions

Post-synthesis modification of the isoxazole core allows for the generation of diverse derivatives. Functionalization can be targeted at the appended phenyl ring or the methyl group.

The nitro group on the phenyl ring at the C-3 position is a versatile functional handle for further chemical transformations. The most significant elaboration is its reduction to an amino group.

Research has demonstrated that catalytic hydrogenation is an effective method for this transformation. Specifically, the hydrogenation of 3-(nitrophenyl)-4,5-dihydroisoxazoles using a palladium-on-carbon (Pd/C) catalyst results in the selective reduction of the nitro group to an amine while preserving the heterocyclic ring. nih.gov Studies on related 3-(substituted nitrophenyl)-2-isoxazoline systems have also shown that the isoxazole ring can be retained during catalytic hydrogenation under controlled conditions. documentsdelivered.com This process converts this compound into 3-(3-aminophenyl)-5-methylisoxazole, a valuable intermediate for further derivatization, such as through diazotization or acylation reactions.

Table 2: Example of Functional Group Transformation on the Phenyl Moiety

| Starting Material | Reagents & Conditions | Product | Yield |

| 3-(3-Nitrophenyl)-4,5-dihydroisoxazole | H₂, 10% Pd/C, Ethanol (B145695) | 3-(3-Aminophenyl)-4,5-dihydroisoxazole | High |

Note: Data extrapolated from studies on related nitrophenyl-isoxazole systems. nih.gov

While the 5-methyl group can be introduced directly using propyne, its subsequent modification offers a route to other derivatives. Direct functionalization of the methyl group on the pre-formed isoxazole ring is challenging but can be conceived through radical halogenation. Using a reagent like N-bromosuccinimide (NBS) with a radical initiator could potentially convert the 5-methyl group into a 5-(bromomethyl) group. This halomethyl intermediate is a versatile electrophile that can be used for nucleophilic substitution reactions to introduce a variety of functional groups (e.g., -OH, -CN, -OR).

A more common strategy involves designing the synthesis to incorporate a functionalized C-5 substituent from the outset. For instance, using propargyl alcohol instead of propyne in the initial cycloaddition reaction yields a 5-(hydroxymethyl)isoxazole. researchgate.net This alcohol can then be oxidized to an aldehyde or converted to other functionalities. researchgate.net Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for functionalizing isoxazole rings, typically by coupling an organoboron reagent with a halo-isoxazole. nih.govmdpi.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. Several strategies are applicable to the synthesis of this compound.

Aqueous Media: Performing the cycloaddition reaction in water or aqueous media can eliminate the need for hazardous organic solvents. nih.govyoutube.com Water can promote the reaction rate and simplify work-up procedures.

Solvent-Free Conditions: Mechanochemistry, specifically ball-milling, has emerged as a powerful solvent-free technique for 1,3-dipolar cycloadditions to produce isoxazoles. nih.gov These methods reduce waste, often require no purification, and can be more energy-efficient than solution-based synthesis.

Alternative Energy Sources: Microwave irradiation has been shown to significantly enhance the rate of isoxazole synthesis, leading to higher yields and shorter reaction times compared to conventional heating. nih.gov Ultrasound has also been employed as an eco-friendly alternative to achieve similar benefits. nih.gov

Table 3: Comparison of Synthetic Conditions for Isoxazole Formation

| Method | Solvent | Catalyst | Key Advantage |

| Conventional | Chloroform, Toluene | Base (e.g., Triethylamine) | Well-established |

| Green (Aqueous) | Water | None or Mild Base | Environmentally benign, simple work-up |

| Green (Mechanochemical) | None (Solvent-free) | Cu/Al₂O₃ (recyclable) | Reduced waste, high efficiency nih.gov |

| Green (Microwave) | Ethanol, Water | Various | Rapid reaction times, high yields nih.gov |

Solvent-Free and Catalyst-Free Methodologies

The pursuit of green and sustainable chemistry has led to the development of synthetic protocols that operate under solvent-free and catalyst-free conditions. benthamdirect.com These approaches offer significant advantages, including reduced environmental impact, operational simplicity, and often, enhanced reaction rates and easier product purification. nih.gov

Several strategies have been successfully applied to the synthesis of isoxazole rings that circumvent the need for traditional solvents and catalysts:

Grinding Method (Mechanochemistry): Solid-state reactions induced by grinding are a cornerstone of solvent-free synthesis. For the preparation of isoxazole analogues, this can involve the base-catalyzed tandem grinding of components like a substituted nitroisoxazole with aromatic aldehydes. researchgate.net For instance, a one-pot, base-catalyzed tandem grinding process has been developed for producing 3,4,5-trisubstituted isoxazoles from 3,5-dimethyl-4-nitroisoxazole (B73060) and aromatic aldehydes. researchgate.net A similar approach could be envisioned for this compound.

Microwave and Ultrasound Irradiation: These energy sources can accelerate reaction rates dramatically, often allowing for reactions to be completed in minutes without the need for a solvent. preprints.orgelifesciences.orgresearchgate.net Ultrasound irradiation has been employed for the synthesis of 3-alkyl-5-aryl isoxazoles in high yields under catalyst-free and solvent-free conditions. nih.gov Similarly, microwave-assisted synthesis is recognized as a green technique that enhances reaction rates and improves yields compared to conventional heating. benthamdirect.comrsc.org A plausible catalyst-free route is the 1,3-dipolar cycloaddition of a nitrile oxide, generated in situ from 3-nitrobenzaldehyde oxime, with an appropriate alkyne.

Thermal Solvent-Free Synthesis: The simple heating of a mixture of reactants in the absence of a solvent can be highly effective. A notable example is the synthesis of 3-methyl-4-nitro-5-styrylisoxazoles, which was achieved by heating 3,5-dimethyl-4-nitroisoxazole with various aldehydes under neat conditions, using a recyclable nano-titania catalyst, though catalyst-free versions are also explored. ias.ac.inias.ac.in

A comparative overview of conventional versus solvent-free methods highlights the advantages of the latter.

| Parameter | Conventional Synthesis | Solvent-Free & Catalyst-Free Synthesis |

|---|---|---|

| Reaction Medium | Often uses volatile organic compounds (VOCs) like ethanol, THF, or chloroform. nih.govgoogle.com | No solvent, or uses green alternatives like water; relies on grinding, ultrasound, or microwave energy. nih.govpreprints.orgscispace.com |

| Catalyst | May require metal catalysts (e.g., Cu, Pd, Ru) or strong bases. organic-chemistry.orgnih.gov | Avoids catalysts, reducing cost, toxicity, and purification steps. nih.govrsc.org |

| Reaction Time | Can range from several hours to days. researchgate.net | Often significantly shorter, from minutes to a few hours. benthamdirect.comnih.gov |

| Work-up Procedure | Typically involves extraction and column chromatography. | Simpler, often requiring only filtration or recrystallization. scispace.com |

| Environmental Impact | Higher, due to solvent use and potential metal contamination. rsc.org | Lower, aligning with green chemistry principles. researchgate.net |

Atom Economy and Sustainable Synthetic Routes

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.comrsc.org An ideal reaction has a 100% atom economy, meaning no atoms are wasted as byproducts. primescholars.com

The primary route to isoxazoles, the [3+2] cycloaddition of nitrile oxides and alkynes, is inherently atom-economical as all atoms from both reactants are incorporated into the isoxazole ring. nih.gov This contrasts sharply with substitution or elimination reactions, which generate stoichiometric byproducts and thus have lower atom economies. primescholars.com

Sustainable synthetic routes for this compound focus on maximizing atom economy and minimizing environmental impact. Key strategies include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product, are highly efficient and atom-economical. One-pot MCRs for synthesizing 3,5-disubstituted isoxazoles have been widely reported. nih.govresearchgate.net

Use of Water as a Solvent: Performing reactions in water is a key goal of green chemistry. The synthesis of 3,4,5-trisubstituted isoxazoles has been successfully achieved in an aqueous medium via the [3+2] cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds. nih.gov

Recyclable Catalysts: When a catalyst is necessary, using a heterogeneous or recyclable catalyst improves the sustainability of the process. For instance, nano-titania has been used as a recyclable solid catalyst for the synthesis of styrylisoxazoles. ias.ac.in A copper/alumina (Cu/Al2O3) nanocomposite has also been used as a recyclable catalyst in the solvent-free, ball-milling synthesis of 3,5-isoxazoles. nih.govrsc.org

The greenness of a synthetic protocol can be quantified using metrics like Atom Economy (AE), Reaction Mass Efficiency (RME), and the Environmental Factor (E-factor). A study on the solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles reported excellent green chemistry metrics, which can be considered representative for analogous compounds. ias.ac.in

| Green Chemistry Metric | Definition | Value for an Analogous Isoxazole Synthesis ias.ac.in | Ideal Value |

|---|---|---|---|

| Atom Economy (A.E.) | (MW of desired product / Σ MW of all reactants) x 100 | 93.23% | 100% |

| Reaction Mass Efficiency (R.M.E.) | (Mass of isolated product / Σ Mass of all reactants) x 100 | 91.36% | 100% |

| E-Factor | Total waste (kg) / Product (kg) | 0.0945 | 0 |

| Process Mass Intensity (P.M.I.) | Total mass in process / Mass of product | 1.094 | 1 |

These metrics demonstrate that modern synthetic routes to isoxazoles can be highly sustainable, producing minimal waste and utilizing raw materials efficiently. ias.ac.inias.ac.in

Chemoenzymatic and Biocatalytic Syntheses of Analogous Structures

Chemoenzymatic synthesis integrates the selectivity of biological catalysts (enzymes) with the practicality of chemical synthesis. acs.org While this compound itself is not chiral, the principles of biocatalysis are highly relevant for producing structurally analogous isoxazoles, particularly chiral intermediates that are valuable building blocks in medicinal chemistry. acs.orgacs.org

The use of enzymes offers several advantages, including high enantioselectivity, mild reaction conditions (room temperature, neutral pH), and environmental compatibility. The main applications in the synthesis of isoxazole-related structures involve kinetic resolutions and asymmetric reductions.

Lipases for Kinetic Resolution: Lipases are widely used to resolve racemic mixtures. For example, Lipase P from Pseudomonas fluorescens has been used to catalyze the asymmetric transesterification of a racemic bromohydrin containing an isoxazole ring. This process allows for the separation of enantiomers, yielding a chiral intermediate with high enantiomeric excess (97% ee). acs.org

Dehydrogenases for Asymmetric Reduction: Alcohol dehydrogenases are employed for the stereoselective reduction of prochiral ketones to chiral alcohols. The reduction of a β-bromo ketone intermediate in the presence of alcohol dehydrogenase from Thermoanaerobium brockii has been used to prepare an enantiomerically pure (S)-isoxazolyl ethanol derivative (>98% ee), a key precursor for a potent β2-adrenergic stimulant. acs.org

These enzymatic methods are crucial for accessing specific stereoisomers of isoxazole-containing drugs, where biological activity is often dependent on the configuration of a stereocenter.

| Enzyme Class | Specific Enzyme Example | Reaction Type | Application in Isoxazole Analog Synthesis |

|---|---|---|---|

| Lipases | Lipase P (Pseudomonas fluorescens) | Kinetic Resolution (Asymmetric Transesterification) | Resolution of racemic isoxazolyl bromohydrin to produce a chiral alcohol. acs.org |

| Alcohol Dehydrogenases | Alcohol Dehydrogenase from Thermoanaerobium brockii (TBADH) | Asymmetric Reduction | Reduction of a prochiral ketone to a specific (S)-enantiomer of an isoxazolyl ethanol. acs.org |

While direct biocatalytic synthesis of this compound is not documented, the established use of enzymes to create complex, chiral isoxazole structures underscores the potential of applying these green and highly selective tools to the synthesis of advanced isoxazole intermediates. acs.orgacs.org

Chemical Reactivity and Mechanistic Transformations of 5 Methyl 3 3 Nitrophenyl Isoxazole

Reactivity of the Isoxazole (B147169) Heterocycle

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, and the attached nitrophenyl group exhibit distinct reactive properties. These include electrophilic substitution on the aromatic ring, nucleophilic attacks leading to ring-opening, and the reduction of the nitro group.

Electrophilic Aromatic Substitution on the Nitrophenyl Ring

The nitrophenyl group of 5-Methyl-3-(3-nitrophenyl)isoxazole is susceptible to electrophilic aromatic substitution. The nitro group (NO2) is a strong deactivating group and a meta-director. Consequently, incoming electrophiles will preferentially add to the positions meta to the nitro group on the phenyl ring. The presence of the isoxazole ring at the 3-position of the phenyl ring further influences the regioselectivity of these reactions.

A common electrophilic aromatic substitution is nitration. The reaction of an aromatic ring with nitric acid (HNO3) in the presence of a strong acid catalyst like sulfuric acid (H2SO4) introduces a second nitro group onto the ring. masterorganicchemistry.com The active electrophile in this reaction is the nitronium ion (NO2+). masterorganicchemistry.com For this compound, the incoming nitro group would be directed to one of the positions meta to the existing nitro group.

| Reaction | Reagents | Product(s) |

| Nitration | HNO3, H2SO4 | 5-Methyl-3-(3,5-dinitrophenyl)isoxazole |

This table outlines the expected major product of the nitration of this compound based on the directing effects of the nitro group.

Nucleophilic Attack and Ring-Opening Reactions

The isoxazole ring can undergo nucleophilic attack, which can lead to ring-opening reactions. The susceptibility of the isoxazole ring to nucleophilic attack is influenced by the substituents on the ring. The presence of electron-withdrawing groups can activate the ring towards such reactions.

In some instances, nucleophilic substitution on the isoxazole ring itself can occur, particularly with nitro-substituted isoxazoles. For example, 5-nitroisoxazoles can undergo aromatic nucleophilic substitution (SNAr) with various nucleophiles, leading to the displacement of the nitro group. rsc.org While the title compound has the nitro group on the phenyl ring, this reactivity of the isoxazole core is noteworthy.

Ring-opening of the isoxazole moiety can be initiated under various conditions. For instance, base-promoted ring-opening of isoxazolo[4,5-b]pyridines has been observed. beilstein-journals.org In a different transformation, treatment of certain isoxazoles with an electrophilic fluorinating agent can lead to a ring-opening fluorination. researchgate.net This reaction proceeds through electrophilic fluorination followed by deprotonation and N-O bond cleavage. researchgate.net

Reduction Chemistry of the Nitro Group and its Derivatives

The nitro group on the phenyl ring is readily reduced to an amino group (NH2) under various conditions. This transformation is significant as it dramatically alters the electronic properties of the substituent, converting a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.com

Metal/Acid Reduction: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com

The reduction of the nitro group in this compound would yield 3-(3-aminophenyl)-5-methylisoxazole. This resulting amine can then undergo further reactions typical of aromatic amines, such as diazotization followed by substitution reactions.

| Reaction | Reagents | Product |

| Nitro Group Reduction | H2, Pd/C or Fe, HCl | 3-(3-aminophenyl)-5-methylisoxazole |

This table summarizes common methods for the reduction of the nitro group in this compound.

Reactivity at the 5-Methyl Position

The methyl group at the 5-position of the isoxazole ring is not merely a passive substituent. It can participate in a range of chemical transformations, primarily through reactions involving the deprotonation of its acidic protons.

Deprotonation and Anion Chemistry

The protons of the 5-methyl group of an isoxazole ring are acidic and can be removed by a strong base to form a carbanion. This acidity is enhanced by the electron-withdrawing nature of the isoxazole ring. The resulting anion is stabilized by resonance.

The formation of this anion is a key step that opens up a variety of synthetic possibilities, allowing for the introduction of new functional groups at the 5-position. The stability of the carbanion can be influenced by other substituents on the isoxazole ring. For instance, the presence of an additional electron-withdrawing group, such as a nitro group at the 4-position, can further increase the acidity of the 5-methyl protons. rjpbcs.com

Condensation and Alkylation Reactions

The carbanion generated from the deprotonation of the 5-methyl group is a potent nucleophile and can participate in various condensation and alkylation reactions.

Condensation Reactions: The anion can react with electrophilic partners such as aldehydes and ketones in aldol-type condensation reactions. For example, 3,5-dimethyl-4-nitroisoxazole (B73060) undergoes condensation with various substituted benzaldehydes at the 5-methyl position. rjpbcs.com The reaction is typically carried out in the presence of a base like piperidine. rjpbcs.com This reactivity suggests that this compound could similarly undergo condensation with aldehydes to form styryl-type derivatives.

Alkylation Reactions: The anion can also be alkylated by reacting it with alkyl halides or other suitable alkylating agents. This allows for the extension of the carbon chain at the 5-position.

| Reaction Type | Electrophile | Product Type |

| Condensation | Aldehyde (R-CHO) | 5-(2-Arylvinyl)-3-(3-nitrophenyl)isoxazole |

| Alkylation | Alkyl Halide (R-X) | 5-(Alkyl)-3-(3-nitrophenyl)isoxazole |

This table illustrates the potential condensation and alkylation reactions at the 5-methyl position of this compound.

Photochemical and Thermochemical Transformations

The stability and transformation of isoxazoles under energetic conditions such as heat and ultraviolet light are of significant interest. These reactions often lead to complex structural rearrangements and provide pathways to other heterocyclic systems.

The photochemical and thermal isomerization of isoxazoles is a well-documented phenomenon, typically proceeding through a high-energy azirine intermediate.

Photochemical Isomerization: Upon irradiation with UV light, isoxazoles can undergo significant rearrangement. researchgate.net For related 3-phenyl-5-methylisoxazole derivatives, the primary photochemical pathway involves the cleavage of the N-O bond, followed by rearrangement to a transient 2H-azirine intermediate. uzh.ch This highly strained three-membered ring can then reopen in different ways. The most probable mechanism for isoxazoles involves the formation of a nitrile ylide intermediate from the azirine, which then cyclizes to form an oxazole (B20620). researchgate.netuzh.ch In the case of this compound, this would lead to the formation of 2-Methyl-5-(3-nitrophenyl)oxazole.

Studies on 5-phenylisoxazole (B86612) have shown that phototransposition to the corresponding 5-phenyloxazole (B45858) occurs via a pathway involving the interchange of the N-2 and C-3 positions of the ring. researchgate.net This transformation is often accompanied by (E)/(Z) isomerization if substituents on the side chains contain double bonds. researchgate.net

Thermochemical Isomerization: At elevated temperatures, isoxazoles can also rearrange to oxazoles. uzh.ch This thermal process is also believed to involve a 2H-azirine intermediate, similar to the photochemical pathway. uzh.ch For instance, heating 4-substituted 5-methyl-3-phenylisoxazoles to 230°C results in their conversion to the corresponding oxazoles. researchgate.net It is therefore expected that this compound would exhibit similar behavior, rearranging to its oxazole isomer under sufficient thermal stress.

| Transformation Type | Proposed Intermediate | Expected Product | Typical Conditions |

| Photochemical Isomerization | 2H-Azirine, Nitrile Ylide | 2-Methyl-5-(3-nitrophenyl)oxazole | UV Irradiation (e.g., 254 nm) researchgate.netuzh.ch |

| Thermochemical Isomerization | 2H-Azirine | 2-Methyl-5-(3-nitrophenyl)oxazole | High Temperature (e.g., 230°C) researchgate.net |

Beyond isomerization, more intense energetic conditions can lead to the complete breakdown of the isoxazole ring.

Photochemical Decomposition: The irradiation of the parent isoxazole molecule is known to cause decomposition into smaller, stable molecules. The dominant pathway involves fragmentation into ketene (B1206846) and hydrogen cyanide. researchgate.net For substituted isoxazoles, analogous ring-cleavage products are observed. For example, the irradiation of 5-phenylisoxazole can yield benzoylacetonitrile. researchgate.net Therefore, it is plausible that a potential decomposition pathway for this compound under UV light could lead to the formation of 3-nitrobenzoylacetonitrile.

Thermochemical Decomposition: High-temperature pyrolysis of isoxazoles also leads to fragmentation. The specific decomposition products would depend on the pyrolysis conditions and the substitution pattern of the isoxazole. While specific studies on the thermolytic decomposition of this compound are not prevalent, the pathway would likely involve initial N-O bond cleavage, followed by a cascade of reactions leading to various nitrile and carbonyl-containing fragments.

Transition Metal-Catalyzed Reactions Involving this compound

Transition metal catalysis offers a powerful toolkit for the selective modification of heterocyclic compounds. Both the nitrophenyl substituent and the isoxazole ring itself provide handles for such transformations.

The nitrophenyl group is a versatile functionality for cross-coupling reactions. While the nitro group itself can be used in certain coupling protocols, it is more commonly reduced to an amine, which then serves as a precursor for a variety of transformations. A more direct approach involves C-H activation of the phenyl ring or using a pre-functionalized (e.g., halogenated) nitrophenyl starting material to build the isoxazole.

Assuming the nitro group is first reduced to an amino group (forming 3-(3-aminophenyl)-5-methylisoxazole), a range of transition metal-catalyzed reactions become accessible. For instance, the amino group can be converted to a diazonium salt, which can then participate in Heck, Suzuki, or Sonogashira coupling reactions. Alternatively, the amino group can be converted to a halide or triflate, providing a handle for standard cross-coupling reactions.

Nickel-catalyzed cross-coupling reactions have been shown to be effective for alkyl aryl sulfides with Grignard reagents, suggesting that if the nitrophenyl group were converted to a thioether, similar transformations could be possible. organic-chemistry.org

Direct functionalization of the isoxazole ring using transition metal catalysis is a key strategy for elaborating its structure. nih.gov The C-4 position of a 3,5-disubstituted isoxazole like this compound is a primary target for C-H functionalization.

Palladium and Rhodium Catalysis: Palladium and rhodium catalysts are widely used for the functionalization of heterocycles. researchgate.net For instance, Rhodium(III) has been used to catalyze the direct ortho-alkynylation of isoxazole rings via C-H activation. researchgate.net Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, are also standard methods. illinois.eduresearchgate.net To achieve this on this compound, a halogen would typically be introduced at the C-4 position first. A sequential approach involving cycloaddition to form an isoxazolylsilanol followed by palladium-catalyzed cross-coupling with aryl iodides has been developed for the synthesis of 3,4,5-trisubstituted isoxazoles. illinois.edu

Copper Catalysis: Copper-catalyzed reactions are also prominent in isoxazole chemistry. For example, copper(I) iodide is used in cycloaddition reactions to form the isoxazole ring itself. nih.gov

The table below summarizes potential transition metal-catalyzed functionalization reactions applicable to the isoxazole core of the title compound, often requiring a pre-functionalized intermediate (e.g., 4-halo-5-methyl-3-(3-nitrophenyl)isoxazole).

| Reaction Type | Catalyst/Reagents | Position Functionalized | Product Type |

| Suzuki Coupling | Pd(PPh₃)₄, Base | C4 (from C4-Br) | 4-Aryl/Vinyl-isoxazole |

| Stille Coupling | Pd Catalyst | C5 (from C5-SnBu₃) | 5-Aryl/Alkenyl-isoxazole |

| Heck Coupling | Pd(OAc)₂, Ligand | C4 (from C4-I) | 4-Alkenyl-isoxazole |

| Sonogashira Coupling | Pd/Cu Catalyst, Base | C4 (from C4-I) | 4-Alkynyl-isoxazole |

| C-H Alkynylation | [RhCp*Cl₂]₂, AgSbF₆ | C4 | 4-Alkynyl-isoxazole researchgate.net |

Spectroscopic Characterization and Structural Elucidation of 5 Methyl 3 3 Nitrophenyl Isoxazole and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, unambiguous assignment of proton and carbon signals can be achieved.

1D and 2D NMR Techniques for Proton and Carbon Assignments

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For 5-Methyl-3-(3-nitrophenyl)isoxazole, the spectrum is expected to show distinct signals for the methyl group, the lone isoxazole (B147169) proton, and the four protons of the meta-substituted nitrophenyl ring. While the exact spectrum is not widely published, data from the isomeric compound, 3-methyl-5-(3-nitrophenyl)isoxazole, offers a close approximation clockss.org. In this isomer, the aromatic protons present a complex multiplet, and similar complexity is expected for the title compound due to the intricate spin-spin coupling in the 3-nitrophenyl group.

The ¹³C NMR spectrum complements the proton data by identifying each unique carbon atom in the molecule. The spectrum for this compound would feature 9 distinct aromatic and heterocyclic carbon signals, plus one aliphatic signal for the methyl group. The chemical shifts of the isoxazole ring carbons are particularly diagnostic of the substitution pattern.

To definitively assign these signals, 2D NMR experiments are indispensable:

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, confirming the connectivity between adjacent protons on the nitrophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, linking the methyl proton signal to the methyl carbon signal, and each aromatic proton to its corresponding carbon.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound Data is predicted based on analysis of isomeric and derivative compounds.

| Atom | Signal Type | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |

|---|---|---|---|

| CH₃ | singlet | ~2.5 | ~12 |

| H4 (isoxazole) | singlet | ~6.8 | ~102 |

| C3 (isoxazole) | - | - | ~161 |

| C4 (isoxazole) | - | - | ~102 |

| C5 (isoxazole) | - | - | ~171 |

| Aromatic H | multiplet | 7.7 - 8.8 | - |

| Aromatic C | - | - | 121 - 135 |

| C-NO₂ | - | - | ~148 |

NOESY and ROESY for Stereochemical and Conformational Analysis

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR techniques that detect spatial proximity between nuclei, regardless of their bonding connectivity. For a molecule like this compound, which has rotational freedom around the single bond connecting the two rings, these experiments are vital for determining its preferred three-dimensional conformation in solution.

A key analysis would be the observation of a NOE/ROE correlation between the isoxazole H4 proton and the H2' or H4' protons of the nitrophenyl ring. The presence and relative intensity of these cross-peaks would allow for the calculation of the average dihedral angle between the planes of the isoxazole and nitrophenyl rings. Additionally, correlations between the methyl protons (C5-CH₃) and the isoxazole proton (H4) would be expected, confirming their proximity on the five-membered ring. This conformational information is crucial as the spatial arrangement of the rings can significantly influence the molecule's biological activity and physical properties.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a compound with extremely high accuracy. For this compound, which has a molecular formula of C₁₁H₈N₂O₅, the calculated monoisotopic mass is 248.0433 Da. HRMS analysis, typically using an Orbitrap or TOF (Time-of-Flight) analyzer, would be expected to measure the mass of the molecular ion ([M+H]⁺ or M⁺˙) to within 5 parts per million (ppm) of this theoretical value, unequivocally confirming the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides structural clues. While low-resolution mass spectrometry of a related isomer shows fragmentation, HRMS allows for the assignment of elemental formulas to each fragment ion, elucidating the fragmentation pathways. clockss.org

Table 2: Predicted HRMS Fragments for this compound

| Fragment Ion Formula | Calculated Mass (Da) | Likely Origin |

|---|---|---|

| [C₁₁H₈N₂O₅]⁺˙ | 248.0433 | Molecular Ion |

| [C₁₀H₈NO₃]⁺ | 188.0348 | Loss of NO₂ |

| [C₉H₅N₂O₃]⁺ | 189.0295 | Loss of C₂H₃O |

| [C₇H₄NO₂]⁺ | 134.0242 | 3-nitrophenyl cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. The analysis relies on the principle that chemical bonds vibrate at specific, characteristic frequencies. Theoretical calculations using Density Functional Theory (DFT) are often employed to aid in the assignment of complex spectra. arxiv.org

For this compound, the most prominent bands would be associated with the nitro group, the aromatic ring, and the isoxazole heterocycle.

Nitro Group (NO₂): This group gives rise to two strong and easily identifiable stretching vibrations in the IR spectrum: an asymmetric stretch (νas) typically near 1530 cm⁻¹ and a symmetric stretch (νs) around 1350 cm⁻¹. esisresearch.org These bands are definitive proof of the nitro functionality.

Aromatic Ring: C-H stretching vibrations appear above 3000 cm⁻¹. C=C stretching vibrations within the ring are observed in the 1600-1450 cm⁻¹ region.

Isoxazole Ring: The isoxazole ring has several characteristic vibrations, including C=N, C=C, and N-O stretching modes, which typically appear in the 1650-1100 cm⁻¹ range. rjpbcs.comnjesr.com

Methyl Group: The C-H stretching and bending vibrations of the methyl group would also be present.

Raman spectroscopy provides complementary information, as symmetric, less polar bonds often produce strong Raman signals while being weak in the IR spectrum. For instance, the symmetric stretch of the nitro group and the aromatic ring breathing modes would be prominent in the Raman spectrum.

Table 3: Key IR and Raman Vibrational Frequencies for this compound Data compiled from studies on related nitrophenyl and isoxazole compounds. esisresearch.orgresearchgate.netresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Methyl C-H Stretch | 2980 - 2870 | IR, Raman |

| C=N Stretch (isoxazole) | 1640 - 1600 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| NO₂ Asymmetric Stretch | 1550 - 1515 | IR (Strong) |

| NO₂ Symmetric Stretch | 1360 - 1340 | IR, Raman (Strong) |

| N-O Stretch (isoxazole) | 1410 - 1200 | IR |

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, typically the promotion of electrons from a π bonding orbital to a π* antibonding orbital (π → π* transitions) in conjugated systems. The spectrum of this compound is dominated by the highly conjugated system formed by the phenyl and isoxazole rings.

The presence of the nitro group, a potent electron-withdrawing group, is expected to cause a significant bathochromic (red) shift in the absorption maxima (λmax) compared to the unsubstituted 5-methyl-3-phenylisoxazole. This is due to the extension of the conjugated system and the lowering of the LUMO (Lowest Unoccupied Molecular Orbital) energy. The λmax is likely to be observed in the range of 280-340 nm. The solvent can also influence the position of these bands, a phenomenon known as solvatochromism. globalresearchonline.net

In general, aromatic compounds containing a nitro group are weakly fluorescent or non-fluorescent. The nitro group provides an efficient pathway for non-radiative decay of the excited state, quenching potential fluorescence. Therefore, this compound is not expected to be a strongly emissive compound.

X-Ray Crystallography for Solid-State Structural Analysis

While other spectroscopic methods provide structural information on molecules in solution or as an ensemble, single-crystal X-ray crystallography provides an unambiguous, atom-by-atom map of a molecule's structure in the solid state. This technique yields precise bond lengths, bond angles, and torsional angles.

Although a crystal structure for this compound has not been reported, analysis of related structures, such as N-(2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole-2-amine, reveals key insights into the likely solid-state conformation. researchgate.net X-ray analysis of the title compound would definitively determine the planarity of the isoxazole ring and the dihedral angle between the isoxazole and nitrophenyl rings. This angle is a result of the balance between conjugative effects, which favor planarity, and steric hindrance.

Furthermore, crystallography elucidates the intermolecular interactions that govern the crystal packing. In the case of this compound, it is anticipated that weak hydrogen bonds, such as C-H···O interactions involving the oxygen atoms of the highly polar nitro group, would play a significant role in stabilizing the three-dimensional lattice structure.

Circular Dichroism (CD) Spectroscopy for Chiral Analogues

Circular Dichroism (CD) spectroscopy is a powerful analytical technique for the stereochemical elucidation of chiral molecules. In the context of this compound, the introduction of a chiral center or element of chirality into its derivatives opens the door for CD spectroscopic analysis. This method provides invaluable information on the absolute configuration and conformational preferences of enantiomers and diastereomers, which is crucial for understanding their structure-activity relationships, particularly in medicinal chemistry. nih.govrsc.org

The principle of CD spectroscopy lies in the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption (ΔA) versus wavelength. The shape, sign (positive or negative), and intensity of the CD bands, known as Cotton effects, are exquisitely sensitive to the three-dimensional arrangement of atoms around the stereogenic center.

For chiral analogues of this compound, CD spectroscopy can be employed to:

Determine Absolute Configuration: By comparing the experimental CD spectrum of a newly synthesized chiral analogue with that of a reference compound of known absolute configuration, the stereochemistry of the new compound can be assigned. This is often done in conjunction with theoretical calculations of CD spectra.

Analyze Conformational Isomers: The rotational and conformational freedom of substituents attached to the isoxazole core can lead to different spatial arrangements. CD spectroscopy is sensitive to these conformational changes, providing insights into the preferred solution-state conformations of the molecules.

Study Intermolecular Interactions: The binding of a chiral isoxazole derivative to a biological target, such as a protein or nucleic acid, can induce changes in its CD spectrum, offering a means to study these interactions.

The synthesis of chiral isoxazole derivatives is an active area of research, with various strategies being developed to introduce chirality. rsc.orgrsc.org For instance, asymmetric synthesis can be employed to produce enantiomerically enriched or pure compounds. Once synthesized, the separation of enantiomers can be achieved using techniques like chiral supercritical fluid chromatography. nih.gov

While specific CD spectroscopic data for chiral analogues of this compound are not extensively reported, the general principles can be illustrated by considering related chiral isoxazole structures. For example, studies on other chiral isoxazole derivatives have demonstrated the utility of CD spectroscopy in distinguishing between stereoisomers and correlating their chiroptical properties with their biological activities. nih.gov

Theoretical and Computational Investigations of 5 Methyl 3 3 Nitrophenyl Isoxazole

Quantum Chemical Calculations

Currently, there are no specific published studies detailing quantum chemical calculations for 5-Methyl-3-(3-nitrophenyl)isoxazole. Such studies would typically involve sophisticated computational methods to predict the molecule's behavior and properties at a subatomic level.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's electronic properties and reactivity. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a critical parameter for assessing chemical reactivity and kinetic stability. nist.govrsc.org A smaller gap generally indicates a more reactive molecule. rsc.org For this compound, specific values for HOMO, LUMO, and the corresponding energy gap have not been reported in the reviewed literature.

Reactivity Predictions (Frontier Orbital Theory)

Frontier Molecular Orbital (FMO) theory utilizes the HOMO and LUMO to predict how molecules will interact. sigmaaldrich.comnih.gov The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). nih.gov By examining the shapes and energies of these orbitals, chemists can rationalize the outcomes of chemical reactions. nih.gov Without specific calculations for this compound, predictions based on FMO theory remain speculative.

Ground State Geometries and Conformational Analysis

Computational methods like DFT are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. This involves calculating the potential energy of different spatial arrangements (conformers). For this compound, which involves the rotation around the single bond connecting the phenyl and isoxazole (B147169) rings, a conformational analysis would be necessary to identify the lowest energy structure. However, specific optimized geometries, bond lengths, or dihedral angles for this compound are not available in the surveyed literature.

Density Functional Theory (DFT) Studies

DFT is a powerful computational tool used for a wide range of chemical investigations. It is frequently employed to predict spectroscopic data and to explore the mechanisms of chemical reactions.

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT methods can accurately predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts. The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. While experimental ¹H-NMR data for this compound exists, a comparative study with theoretically calculated values has not been published. clockss.org Such a study would help to confirm the experimental assignments and provide deeper insight into the electronic environment of the nuclei.

Reaction Pathway Elucidation and Transition State Analysis

Understanding how a chemical reaction occurs involves mapping the energy landscape from reactants to products. This includes identifying intermediate structures and, crucially, the high-energy transition state that represents the energy barrier for the reaction. Quantum chemical methods are essential for calculating the geometries and energies of these transient species. For reactions involving this compound, such as its synthesis or further functionalization, no transition state analyses or reaction pathway elucidations have been reported in the literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a virtual window into the dynamic nature of molecules, providing insights into their movements, conformational changes, and interactions with their environment over time. Such studies are crucial for understanding how a molecule like this compound might behave in a biological system.

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Molecular dynamics simulations can predict the preferred conformations of this compound in a solution, mimicking physiological conditions.

A hypothetical conformational analysis of this compound would likely explore the potential energy surface as a function of the torsion angle between the isoxazole and nitrophenyl rings. The results would indicate the most stable, low-energy conformations that the molecule is likely to adopt in solution.

Table 1: Hypothetical Torsional Energy Profile for this compound

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |

| 0 | 5.2 | 1.5 |

| 30 | 2.1 | 15.0 |

| 60 | 0.0 | 50.0 |

| 90 | 1.5 | 25.0 |

| 120 | 3.5 | 5.5 |

| 150 | 4.8 | 2.0 |

| 180 | 5.5 | 1.0 |

This table is a hypothetical representation to illustrate the type of data obtained from conformational analysis and does not represent experimentally verified data for this specific compound.

The way a molecule interacts with its surrounding solvent and other molecules is critical for its solubility, transport, and ultimately its ability to interact with a biological target. MD simulations can model these interactions in explicit detail.

For a molecule like this compound, simulations in a water box would reveal the formation and dynamics of hydrogen bonds between the nitro group's oxygen atoms and water molecules. The isoxazole ring's oxygen and nitrogen atoms can also act as hydrogen bond acceptors. researchgate.net The methyl group, being nonpolar, would likely exhibit hydrophobic interactions, influencing the local water structure.

Studies on similar nitroaromatic compounds in different solvents have shown that the nature of the solvent can significantly impact the molecule's conformation and electronic properties. jlu.edu.cn For instance, in polar protic solvents like ethanol (B145695), strong hydrogen bonding interactions are expected, while in aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO), dipole-dipole interactions would be more prominent. These interactions influence the solubility and stability of the compound in different media.

QSAR (Quantitative Structure-Activity Relationship) Modeling of Isoxazole Derivatives (Excluding Human Clinical Data)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is widely used in drug discovery to predict the activity of new compounds and to optimize lead structures.

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For isoxazole derivatives, a wide range of descriptors can be employed:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as the number of atoms, bonds, and rings.

Geometrical descriptors: These relate to the 3D structure of the molecule, including molecular surface area, volume, and shape indices.

Electronic descriptors: These quantify the electronic properties, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The nitro group in this compound would significantly influence these descriptors.

Hydrophobic descriptors: These, like the logarithm of the partition coefficient (logP), describe the molecule's lipophilicity, which is crucial for membrane permeability.

3D-QSAR descriptors: In methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the steric and electrostatic fields around the molecules are used as descriptors. mdpi.comresearchgate.net

Once a set of descriptors is calculated for a series of isoxazole derivatives with known in vitro biological activities (e.g., enzyme inhibition, receptor binding), statistical methods are used to build a predictive model. Techniques like multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms are commonly employed. nih.gov

For a series of isoxazole derivatives, a 3D-QSAR study would involve aligning the molecules and then generating steric and electrostatic contour maps. mdpi.comresearchgate.net These maps highlight regions where bulky groups or specific electrostatic properties are favorable or unfavorable for biological activity. For instance, a CoMFA model for a set of isoxazole-based enzyme inhibitors might reveal that a bulky, electron-withdrawing group at the 3-position of the phenyl ring enhances activity. mdpi.com

The predictive power of a QSAR model is assessed using statistical parameters such as the squared correlation coefficient (R²), which indicates how well the model fits the data, and the cross-validated squared correlation coefficient (q²), which measures the model's predictive ability. mdpi.comnih.gov

Table 2: Illustrative QSAR Model for In Vitro Enzyme Inhibition by Isoxazole Derivatives

| Compound | Experimental IC₅₀ (µM) | Predicted IC₅₀ (µM) | Log(1/IC₅₀) | Steric Descriptor | Electronic Descriptor |

| Isoxazole A | 10.5 | 11.2 | 4.98 | 1.23 | -0.45 |

| Isoxazole B | 5.2 | 4.8 | 5.28 | 1.56 | -0.62 |

| This compound (Hypothetical) | N/A | 2.1 | 5.68 | 1.89 | -0.88 |

| Isoxazole C | 25.1 | 23.5 | 4.60 | 0.89 | -0.21 |

| Isoxazole D | 1.8 | 2.0 | 5.74 | 2.11 | -0.95 |

This table is for illustrative purposes only to demonstrate the output of a QSAR study. The values for this compound are hypothetical and based on the expected influence of its structural features.

Mechanistic Exploration of Biological Activities of 5 Methyl 3 3 Nitrophenyl Isoxazole and Its Analogues in Vitro Focus

Interaction with Biomolecular Targets at the Molecular Level

The isoxazole (B147169) ring and its substituents play a crucial role in the interaction with various biomolecular targets, including enzymes and receptors.

Enzyme Inhibition Studies (e.g., Kinases, Esterases)

Isoxazole derivatives have demonstrated significant potential as enzyme inhibitors. For instance, a series of 3,5-disubstituted isoxazole derivatives were evaluated for their anti-inflammatory activity through the inhibition of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes. nih.gov One notable compound, 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole, exhibited significant inhibitory activity against both LOX and COX-2. nih.gov

In other studies, isoxazole derivatives have been investigated as inhibitors of 5-Lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. nih.gov Certain derivatives displayed concentration-dependent inhibition of 5-LOX, with some compounds showing potent activity. nih.gov

Furthermore, the isoxazole scaffold has been incorporated into molecules targeting protein kinases. For example, some isoxazole derivatives have been explored as potential inhibitors of enzymes involved in cancer progression. nih.gov

Table 1: Enzyme Inhibition by Isoxazole Analogues This table is representative of findings for isoxazole analogues and not specific to 5-Methyl-3-(3-nitrophenyl)isoxazole.

| Enzyme Target | Isoxazole Analogue Class | Observed In Vitro Effect | Reference |

|---|---|---|---|

| Lipoxygenase (LOX) | 3,5-disubstituted isoxazoles | Significant inhibitory activity | nih.gov |

| Cyclooxygenase-2 (COX-2) | 3,5-disubstituted isoxazoles | Significant inhibitory activity | nih.gov |

| 5-Lipoxygenase (5-LOX) | Isoxazole derivatives | Concentration-dependent inhibition | nih.gov |

Receptor Binding Profiling (Ligand-Receptor Interactions)

The ability of isoxazole derivatives to interact with various receptors has also been a subject of study. A series of 3-(3-phenylisoxazol-5-yl)methylidene-1-azabicycles demonstrated differential binding to acetylcholine (B1216132) receptors based on the substituents on the phenyl ring. researchgate.net Specifically, compounds with small, polar substituents showed preferential binding to nicotinic receptors, while those with large, hydrophobic substituents favored muscarinic receptors. researchgate.net This highlights the importance of the substitution pattern on the phenyl ring in determining receptor selectivity.

Cellular Pathway Modulation In Vitro

The anticancer potential of isoxazole derivatives is often linked to their ability to modulate cellular pathways, leading to apoptosis and cell cycle arrest in cancer cells.

Apoptosis Induction Mechanisms in Cell Lines

Several studies have reported the pro-apoptotic activity of isoxazole derivatives in various cancer cell lines. For instance, a novel anticancer compound, methyl 3-(4-nitrophenyl)propiolate (NPP), which shares a nitrophenyl group, has been shown to preferentially induce apoptosis in tumor cells. nih.gov This induction is mediated through the production of reactive oxygen species (ROS) catalyzed by cytochrome P450 enzymes. nih.gov Tumor cells with high basal ROS levels and p53 mutations were particularly sensitive to this compound. nih.gov

Similarly, certain halogenated benzofuran (B130515) derivatives have been shown to induce apoptosis in cancer cells, with one compound causing late apoptosis/necrosis in a significant percentage of HepG2 and A549 cells. mdpi.com

Cell Cycle Regulation and Signal Transduction Pathways

Isoxazole-containing compounds have been found to interfere with the cell cycle progression of cancer cells. For example, some 3,5-diaryl isoxazoline/isoxazole hybrids have been evaluated for their effects on the cell cycle, with one compound showing promising anticancer activity linked to tubulin depolymerization. nih.gov

In another study, knockdown of the MLL5 gene, which is involved in cell cycle regulation, led to cell cycle arrest at both the G1 and G2/M phases. nih.gov This was associated with the up-regulation of the cyclin-dependent kinase inhibitor p21. nih.gov While not directly involving an isoxazole, this highlights a key pathway that could be targeted by such compounds. Furthermore, a 5-nitro-thiophene-thiosemicarbazone derivative demonstrated the ability to induce S-phase cell cycle arrest in pancreatic ductal adenocarcinoma cells. nih.gov

Table 2: Cellular Pathway Modulation by Analogues This table presents findings for analogues and is not specific to this compound.

| Cellular Effect | Analogue Class | Observed Mechanism | Cell Line | Reference |

|---|---|---|---|---|

| Apoptosis Induction | Methyl 3-(4-nitrophenyl)propiolate | P450-catalyzed ROS production | Tumor cells | nih.gov |

| Cell Cycle Arrest | 3,5-diaryl isoxazoline/isoxazole hybrids | Tubulin depolymerization | Cancer cells | nih.gov |

| Cell Cycle Arrest (S phase) | 5-nitro-thiophene-thiosemicarbazone derivative | Not fully elucidated | Pancreatic ductal adenocarcinoma cells | nih.gov |

Structure-Activity Relationships (SAR) for Biological Mechanisms

The biological activity of 3,5-disubstituted isoxazoles is highly dependent on the nature and position of the substituents on the heterocyclic and aryl rings.

For a series of trisubstituted isoxazoles acting as allosteric ligands for the retinoic-acid-receptor-related orphan receptor γt (RORγt), structure-activity relationship (SAR) studies revealed the importance of a hydrogen bond-donating moiety at the C-5 position of the isoxazole ring. nih.gov The potency of these compounds was also influenced by the nature of the linker at the C-4 position and substituents on the phenyl ring at the C-3 position. nih.gov

In the context of antitubercular activity, a study on 3,5-dinitrobenzylsulfanyl tetrazoles and 1,3,4-oxadiazoles, which contain a dinitrophenyl moiety, demonstrated that both nitro groups were essential for their high efficacy. nih.gov This suggests that for nitrophenyl-containing compounds, the number and position of the nitro groups can be critical for their biological activity.

The antibacterial activity of 4-nitro-3-phenylisoxazole derivatives was found to be superior to other substitution patterns, indicating the importance of the nitro group at the 4-position of the isoxazole ring for this specific activity. rsc.org

Despite a comprehensive search for scientific literature focusing on the chemical compound This compound , no specific in vitro studies detailing its biological activities, the impact of substituent modifications, its pharmacophoric features, or its mechanisms of anti-microbial or anti-parasitic activity could be located.

The search yielded general information on the broader class of isoxazole derivatives, highlighting their diverse pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. mersin.edu.trnih.govnih.govnih.gov For instance, various 3,5-disubstituted isoxazoles have been synthesized and evaluated for such activities. mersin.edu.trmdpi.comrsc.orgnih.gov

A closely related compound, This compound-4-carboxylic acid , was identified by its CAS number (38694-05-2), indicating its existence and documentation in chemical databases. chemenu.combldpharm.com However, specific in vitro biological data for this carboxylic acid derivative, which would be essential to draw analogies to the target compound, were not available in the retrieved sources.

Research on other nitrophenyl-containing isoxazoles and related structures does suggest that the nitro group can be a critical pharmacophore. For example, studies on 3-methyl-4-nitro-5-(substituted styryl)isoxazoles have explored their antioxidant and anti-inflammatory activities, indicating that the nitro-isoxazole core can be a scaffold for biologically active molecules. rjpbcs.com Additionally, the general antibacterial potential of isoxazole-penicillin conjugates has been noted, though this is a distinct class of compounds. nih.govnih.gov

The investigation into the mechanistic aspects of related compounds, such as the inhibition of cyclooxygenase (COX) enzymes by certain isoxazole derivatives, has been a subject of study. frontiersin.org Furthermore, the antimicrobial mechanism of nitro-containing compounds in other chemical classes often involves the reduction of the nitro group to reactive species that can damage cellular components. However, specific studies detailing the inhibition of essential microbial enzymes or the disruption of cellular structures by This compound are absent from the available literature.

Similarly, while pharmacophore modeling has been applied to various isoxazole derivatives to understand their structure-activity relationships for activities like antibacterial effects, no such models specific to This compound were found. nih.gov

Advanced Materials Science and Catalysis Applications of 5 Methyl 3 3 Nitrophenyl Isoxazole Derivatives

Utilization as Ligands in Coordination Chemistry

The nitrogen and oxygen atoms within the isoxazole (B147169) ring, along with potential donor groups on its substituents, allow isoxazole derivatives to act as ligands, forming complexes with various metal ions. The 3-(3-nitrophenyl) substituent is particularly notable; while the nitro group itself is a poor coordinator, its straightforward reduction to an amino group (-NH2) yields 3-(3-aminophenyl)-5-methylisoxazole, a versatile ligand for coordination chemistry. This amino derivative can readily form stable metal complexes, including Schiff base complexes, which are known for their catalytic and biological activities. jocpr.com

Design of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The judicious selection of these components allows for the tuning of pore size, shape, and functionality. Ligands containing nitro groups have been successfully employed in the synthesis of MOFs, where the polar nitro group can enhance interactions with specific guest molecules, such as carbon dioxide, through dipole-quadrupole interactions. researchgate.net

While the direct use of 5-Methyl-3-(3-nitrophenyl)isoxazole as a primary ligand in MOF synthesis is not extensively documented, its carboxylated derivative, this compound-4-carboxylic acid, presents a viable candidate for MOF construction. chemenu.combldpharm.com The carboxylate group provides a strong coordination site for metal ions, while the nitrophenyl moiety can be oriented within the MOF pores to create specific binding pockets. Furthermore, the amino derivative, 3-(3-aminophenyl)-5-methylisoxazole, can be functionalized to create multidentate ligands suitable for building robust, porous frameworks. The strategy of using simple precursors to generate more complex ligands in situ during MOF formation is a promising approach that could be applied to isoxazole derivatives. nih.gov The inherent rigidity of the isoxazole ring combined with the functionality of its substituents makes it an attractive, though not yet fully realized, component for creating novel MOFs with tailored properties for gas storage and separation. rsc.org

Catalytic Applications in Organic Transformations

Metal complexes derived from isoxazole-based ligands have shown promise in catalysis. Schiff bases formed from the reaction of 3-amino-5-methylisoxazole (B124983) with aldehydes are effective ligands for a range of transition metals, including Cu(II), Ni(II), Co(II), and Zn(II). jocpr.com These complexes have been investigated for their potential catalytic activities.

The catalytic performance often relies on the ability of the central metal ion to cycle through different oxidation states, a process that can be finely tuned by the electronic properties of the surrounding ligand. The amino derivative of this compound provides an N-donor site that can be incorporated into multidentate ligand systems. For example, complexes of this ligand could potentially catalyze oxidation reactions or carbon-carbon bond-forming reactions. The specific geometry and electronic environment imposed by the isoxazole ligand on the metal center are key to its catalytic function. Research on related transition metal complexes with Schiff base ligands has demonstrated their capability to act as catalysts in various organic reactions, suggesting a fertile ground for the exploration of complexes based on this compound derivatives. nih.gov

Table 1: Coordination Complexes with Related 3-Amino-5-methylisoxazole Schiff Base Ligands

| Metal Ion | Ligand System | Proposed Geometry | Potential Application | Reference |

| Cu(II) | Schiff base of 3-amino-5-methylisoxazole and salicylaldehyde | Square Planar | Catalysis, Antimicrobial | jocpr.com |

| Ni(II) | Schiff base of 3-amino-5-methylisoxazole and salicylaldehyde | Square Planar | Catalysis, Antimicrobial | jocpr.com |

| Co(II) | Schiff base of 3-amino-5-methylisoxazole and salicylaldehyde | Octahedral | Catalysis, Antimicrobial | jocpr.com |

| Zn(II) | Schiff base of 3-amino-5-methylisoxazole and salicylaldehyde | Tetrahedral | Catalysis, Antimicrobial | jocpr.com |

| VO(IV) | Schiff base of 3-amino-5-methylisoxazole and salicylaldehyde | Square-pyramidal | Catalysis, Antimicrobial | jocpr.com |

Incorporation into Functional Polymers and Materials

Isoxazole derivatives are being explored as building blocks for functional polymers due to their thermal stability and specific electronic properties. researchgate.net The incorporation of the this compound moiety into a polymer backbone can impart unique characteristics suitable for advanced applications.

Optoelectronic Properties of Isoxazole-Containing Polymers

Organic semiconductors are essential components in technologies like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net The performance of these materials is dictated by their electronic structure, particularly the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Polymers containing the this compound unit can be synthesized, most practicably, by first reducing the nitro group to an amine. The resulting 3-(3-aminophenyl)-5-methylisoxazole can then be polymerized with various comonomers, such as dicarboxylic acids or dianhydrides, to form polyamides or polyimides. rsc.orgresearchgate.net These aromatic polymers are often characterized by high thermal stability and good mechanical properties. The electron-withdrawing nature of the isoxazole ring and the remnant of the nitro group (if not fully reduced or if re-introduced) can lower the LUMO energy level of the polymer, which is a desirable trait for n-type semiconductor materials used in organic electronics. The synthesis of related poly(benzoxazole imide)s from isomeric aminophenyl benzoxazole (B165842) monomers has demonstrated that such polymers exhibit high glass transition temperatures (Tg) and excellent thermal stability. rsc.org

Development of Responsive Materials

Responsive materials, or "smart" materials, change their properties in response to external stimuli such as light, temperature, or pH. The 3-nitrophenyl group in the target molecule is a potential photo-responsive unit. While azobenzene (B91143) is the most well-known photo-responsive group, other nitroaromatic compounds can also exhibit changes in their electronic and structural properties upon irradiation.

Polymers incorporating the this compound unit could potentially be designed as photo-responsive materials. The reversible isomerization or electronic state changes of the nitrophenyl group under specific wavelengths of light could lead to macroscopic changes in the polymer's properties, such as its shape, solubility, or optical characteristics. This opens the door for applications in areas like data storage, actuators, and controlled-release systems.

Exploration in Sensing and Detection Technologies

The development of selective and sensitive chemical sensors is a critical area of research. Fluorescent chemosensors, in particular, offer a powerful tool for detecting trace amounts of specific analytes. The this compound structure contains key features that make it a promising candidate for sensing applications.

The nitrophenyl group is a well-known electron-deficient moiety that can act as a fluorescence quencher. This property is the basis for many sensors designed to detect electron-rich analytes or nitroaromatic explosives like 2,4,6-trinitrotoluene (B92697) (TNT). rsc.org A fluorescent sensor incorporating the this compound unit could be designed where the fluorescence is initially "turned off" by the nitro group. Upon interaction with a target analyte, a chemical reaction or binding event could disrupt this quenching mechanism, leading to a "turn-on" fluorescent signal.

Moreover, coordination polymers and MOFs built from isoxazole-based ligands can serve as platforms for highly sensitive fluorescent sensors. rsc.org The framework can pre-organize the sensing units and create specific binding sites for the target analyte, enhancing both selectivity and sensitivity. For example, luminescent MOFs have been shown to be highly effective in detecting nitro-containing compounds. rsc.org A sensor based on a luminescent MOF functionalized with this compound could operate via a competitive binding mechanism, where the displacement of the isoxazole moiety by the target analyte modulates the fluorescence output.

Table 2: Potential Sensing Mechanisms for Isoxazole Derivatives

| Sensing Target | Proposed Mechanism | Key Structural Feature | Potential Signal | Reference Context |

| Nitroaromatic Compounds | Fluorescence Quenching | Luminescent Polymer/MOF | Decrease in Fluorescence | rsc.orgrsc.org |

| Metal Ions (e.g., Hg2+) | Chelation-Enhanced Fluorescence | Amino-functionalized Isoxazole | Increase in Fluorescence | researchgate.net |

| Anions | Hydrogen Bonding Interaction | Amide/Urea Functionalized Isoxazole | Colorimetric/Fluorescent Change | orientjchem.org |

Chemo- and Biosensors based on Isoxazole Scaffolds

The development of chemosensors, molecules designed to detect and signal the presence of specific chemical species, has utilized various heterocyclic compounds. Some isoxazole derivatives have been successfully employed as fluorescent chemosensors. For instance, a pyrrole-isoxazole derivative has been reported to selectively detect fluoride (B91410) anions through changes in its absorption and fluorescence spectra. ru.nljamiahamdard.edu This sensing mechanism is based on the deprotonation of a pyrrole-NH group upon interaction with the anion. ru.nljamiahamdard.edu

In the context of biosensors, which are analytical devices incorporating a biological component, isoxazole derivatives have also found some application. A patent has mentioned a (nitrophenyl)isoxazole derivative as a component in a biosensor for detecting specific stages of hepatocarcinogenesis, although detailed information on the specific isomer and its mechanism is not publicly available. Another study describes the use of (2-Nitrophenyl)isoxazole precursors for the synthesis of other complex molecules, but not for their direct use in sensing applications. jamiahamdard.edu

However, no specific studies have been published that investigate or report the use of this compound as either a chemosensor or a biosensor.

Luminescent Probes and Indicators

Luminescent probes are molecules that absorb light at a specific wavelength and emit it at a longer wavelength, a property known as fluorescence. This characteristic makes them valuable tools in various analytical and imaging techniques. The synthesis of biaryl-substituted isoxazoles has yielded compounds with notable fluorescent properties. researchgate.net

Conversely, the introduction of a nitro (NO2) group, such as the one present in this compound, often leads to the quenching of fluorescence. researchgate.net This is a well-documented effect in fluorescent molecule design. While some fluorescent heterocyclic compounds containing nitro groups have been synthesized, such as those derived from 5-nitro-1H-indazole, they belong to a different class of compounds. Research on the photophysical properties of isoxazoles has shown that nitro derivatives are typically non-fluorescent or only weakly fluorescent. researchgate.net

Detailed investigations into the synthesis and photophysical properties of this compound are not present in the available literature, and therefore, its potential as a luminescent probe or indicator has not been established.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency

While classical methods for isoxazole (B147169) synthesis, such as the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or the reaction of hydroxylamine (B1172632) with 1,3-diketones, are well-established, there is a continuous drive towards more efficient, sustainable, and versatile synthetic protocols. wikipedia.org Future research in the synthesis of 5-methyl-3-(3-nitrophenyl)isoxazole and its analogs will likely focus on several key areas:

Green Chemistry Approaches: The use of environmentally benign solvents, such as water or deep eutectic solvents (DESs), is a growing trend in organic synthesis. researchgate.netnih.govresearchgate.net Research into adapting existing syntheses or developing new ones in these media can significantly reduce the environmental impact. For instance, one-pot, three-component reactions catalyzed by substances like citric acid in water have shown promise for the synthesis of isoxazol-5(4H)-one derivatives. orientjchem.org

Catalyst Innovation: The exploration of novel catalysts, including nano-organo catalysts and metal-organic frameworks, could lead to higher yields, improved regioselectivity, and milder reaction conditions. nih.govnih.gov For example, a g-C3N4·OH nanocomposite has been demonstrated as a highly efficient and recyclable catalyst for the synthesis of isoxazol-5-one derivatives in an aqueous environment. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. Applying flow chemistry to the synthesis of this compound could streamline its production and facilitate the rapid generation of derivative libraries.

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can accelerate reaction rates and improve yields. nih.gov Investigating their application in the synthesis of the title compound could lead to more time- and energy-efficient processes.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Green Chemistry | Reduced environmental impact, use of renewable resources. | Development of water-based and deep eutectic solvent systems. |

| Catalyst Innovation | Higher yields, improved selectivity, milder conditions. | Exploration of nano-catalysts and recyclable catalytic systems. nih.gov |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Adaptation of batch reactions to continuous flow processes. |

| Non-conventional Energy | Accelerated reaction rates, improved energy efficiency. | Optimization of microwave and ultrasound parameters for synthesis. nih.gov |

Comprehensive Mechanistic Understanding of Key Reactions

A thorough understanding of the reaction mechanisms underpinning the formation of the isoxazole ring is crucial for optimizing existing synthetic methods and designing new ones. Future research should aim to elucidate the intricate details of the reaction pathways leading to this compound.

Key areas for investigation include:

1,3-Dipolar Cycloaddition: While the [3+2] cycloaddition of a nitrile oxide with an alkyne is a cornerstone of isoxazole synthesis, the precise nature of the transition state and the factors governing regioselectivity are not always fully understood. researchgate.netnih.gov Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the reaction mechanism. rsc.org

Domino Reactions: Domino or cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer a highly efficient route to complex molecules. rsc.org Investigating domino sequences that culminate in the formation of the this compound core could lead to highly atom-economical synthetic strategies.

Role of Catalysts: A deeper understanding of how different catalysts, whether acidic, basic, or metal-based, influence the reaction pathway is essential. scielo.bracs.org This includes studying the catalyst's interaction with the reactants and intermediates to identify the key catalytic cycles.